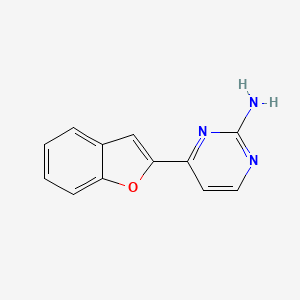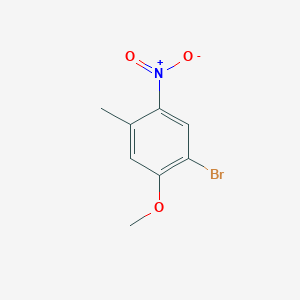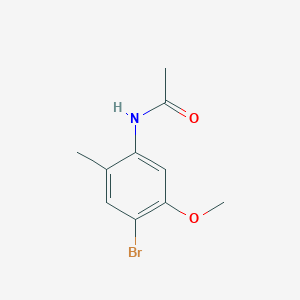
4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide
Vue d'ensemble
Description
“4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide” is a chemical compound with the molecular formula C10H12BrNO2S . It has an average mass of 290.177 Da and a monoisotopic mass of 288.977203 Da . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide” consists of a thiomorpholine ring attached to a bromophenyl group . The thiomorpholine ring contains sulfur and nitrogen atoms, while the bromophenyl group contains a bromine atom attached to a phenyl ring .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 489.4±40.0 °C at 760 mmHg, and a melting point of 190.0 to 194.0 °C . It has a molar refractivity of 63.7±0.4 cm3, a polar surface area of 46 Å2, and a molar volume of 184.5±3.0 cm3 .Applications De Recherche Scientifique
Pharmaceutical Intermediates
4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its bromophenyl group is particularly reactive, allowing for subsequent functionalization and incorporation into more complex molecules. This compound serves as a building block in the creation of drugs that may exhibit a range of biological activities.
Material Science
In material science, this compound’s structural properties can be exploited to synthesize novel materials with potential applications in electronics, coatings, and nanotechnology . The thiomorpholine dioxide moiety could impart unique electrical or mechanical properties to these materials.
Analytical Chemistry
This compound is used in analytical chemistry as a standard or reference material when calibrating instruments or developing new analytical methods . Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry.
Chemical Synthesis
4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide: plays a role in chemical synthesis as a precursor for various organic reactions . It can undergo transformations such as palladium-catalyzed coupling reactions, which are fundamental in creating complex organic molecules.
Biochemistry Research
In biochemistry, this compound may be used to study enzyme-substrate interactions due to its sulfur-containing ring structure . It could act as a mimic or inhibitor of natural substrates in enzymatic assays, helping to elucidate enzyme mechanisms.
Environmental Science
The environmental impact of 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide can be studied in terms of its biodegradability and potential toxicity . Research in this field could lead to insights into the compound’s behavior in ecosystems and its effects on various organisms.
Agricultural Chemistry
While not a direct application, the compound’s derivatives could be investigated for their potential use in agriculture, such as in the development of new pesticides or growth regulators . The bromine atom in its structure could be critical for the biological activity of these derivatives.
Medical Research
In medical research, this compound could be explored for its therapeutic potential, particularly in the design of new medicinal agents . Its molecular framework allows for the attachment of various pharmacophores, which could interact with biological targets.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMNPHZKMEGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659743 | |
| Record name | 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide | |
CAS RN |
1093878-42-2 | |
| Record name | 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

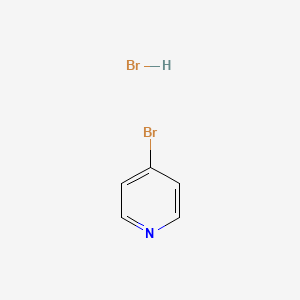
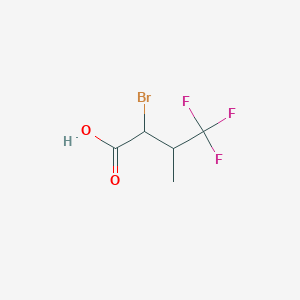
![1-[2-Amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1521886.png)
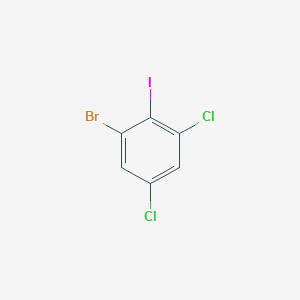
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1521888.png)


